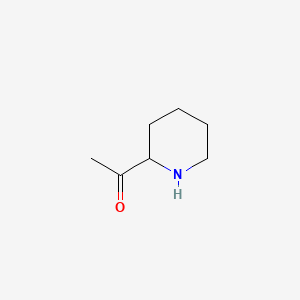

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Overview

Description

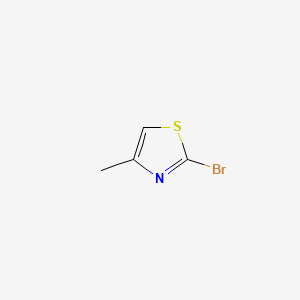

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (EMPCA) is an organic compound from the pyrazole family. It is a colorless solid and has a wide range of applications in scientific research and laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential use in drug development.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Biological Investigation

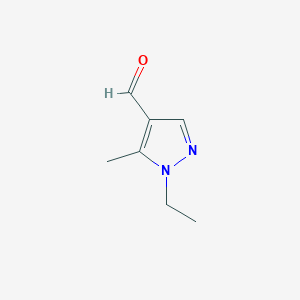

Pyrazole-appended quinolinyl chalcones, which include compounds derived from 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized using Claisen–Schmidt condensation. These compounds demonstrate promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).

Crystal Structure Analysis

The crystal structure of a compound related to this compound was determined, providing insight into the structural properties of similar pyrazole derivatives (Xu & Shi, 2011).

Antimicrobial and Antioxidant Potential

A series of 1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their anti-bacterial, anti-fungal, and anti-oxidant activities. Some showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Chemical Properties and Applications

Ultrasound-Assisted Synthesis

The efficient ultrasound-assisted synthesis of pyrazole-4-carbaldehyde derivatives demonstrates a novel method for producing these compounds, highlighting their chemical versatility (Hangarge & Shingare, 2003).

Novel Compound Synthesis

Pyrazole-4-carbaldehyde has been used as a starting material for synthesizing various Schiff bases, showcasing its utility in creating diverse chemical compounds (Potapov et al., 2006).

X-Ray Diffraction and Molecular Structures

The use of this compound in producing compounds for X-ray diffraction studies assists in understanding molecular structures and interactions (Attaryan et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their wide spectrum of biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad biological activities

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

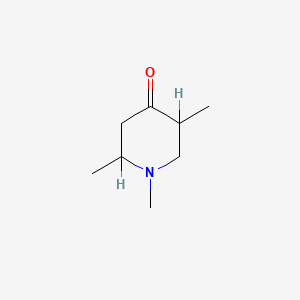

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, this compound can form Schiff bases with amino groups in proteins, affecting protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular stress. Additionally, this compound can bind to nucleophilic sites on proteins, forming covalent adducts that alter protein function. These interactions can result in enzyme inhibition or activation, depending on the specific protein and context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and air. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by aldehyde dehydrogenase, leading to the formation of carboxylic acid derivatives. This compound can also influence metabolic flux by altering the levels of key metabolites, such as NADH and NADPH. These changes can impact various cellular processes, including energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion transporters, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other cellular compartments, such as the mitochondria and endoplasmic reticulum, depending on the specific cellular context. Post-translational modifications, such as phosphorylation, can further influence its localization and activity .

properties

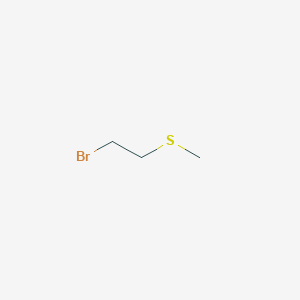

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLDWWMDFELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341455 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933778-29-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)